molecular formula C20H26N3O19P2-3 B1261415 UDP-GlcNAc-pyruvate enol ether

UDP-GlcNAc-pyruvate enol ether

カタログ番号: B1261415
分子量: 674.4 g/mol
InChIキー: BEGZZYPUNCJHKP-DBYWSUQTSA-K
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UDP-N-acetyl-3-O-(1-carboxylatovinyl)-alpha-D-glucosamine(3-) is a UDP-N-acetyl-3-O-(1-carboxylatovinyl)-D-glucosamine(3-) in which the anomeric centre of the glucosamine fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine.

科学的研究の応用

Peptidoglycan Biosynthesis

UDP-GlcNAc-pyruvate enol ether serves as a crucial substrate in the biosynthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), a fundamental component of bacterial cell walls. The enzyme UDP-N-acetylglucosamine-enolpyruvate transferase (MurA) catalyzes the enol-pyruvylation of UDP-N-acetylglucosamine using phosphoenolpyruvate (PEP) as a donor substrate, resulting in the formation of UDP-MurNAc . This reaction is the first committed step in peptidoglycan biosynthesis and is essential for bacterial growth and survival.

Enzymatic Assays and Quantification

Recent advancements have introduced enzymatic methods to quantify UDP-GlcNAc levels in biological samples. For instance, a study developed an assay based on O-GlcNAcylation reactions to measure UDP-GlcNAc concentrations across various mouse tissues . This method demonstrated high recovery rates and strong correlations with existing data on nucleotide sugars, highlighting its utility for metabolic studies.

Table: UDP-GlcNAc Concentrations in Mouse Tissues

TissueConcentration (pmol/mg)
Liver240
Kidney120
Heart80
Skeletal Muscle14
Brain50

Role in Pathogenicity and Immunology

Pyruvylated monosaccharides, including those derived from this compound, have been implicated in bacterial virulence. For example, pyruvylated N-acetylmannosamine has been identified as an epitope on bacterial cell wall glycopolymers that serve as ligands for cell surface proteins . This interaction plays a critical role in the pathogenicity of bacteria such as Bacillus anthracis.

Structural Insights

Structural studies have provided insights into the conformational dynamics of enzymes involved in utilizing this compound. For instance, crystal structures of MurB enzymes from various bacteria reveal how substrate binding induces significant conformational changes that are essential for catalytic activity . These structural insights are crucial for understanding enzyme mechanics and developing inhibitors that could serve as potential antibiotics.

Case Study 1: Inhibition by Fosfomycin

A comprehensive study on MurA from Acinetobacter baumannii demonstrated that fosfomycin acts as a potent inhibitor by covalently modifying the active site cysteine. This inhibition was shown to significantly affect peptidoglycan biosynthesis, leading to increased susceptibility to other antibiotics .

Case Study 2: Quantification Method Development

The development of an enzymatic assay for quantifying UDP-GlcNAc has been validated through rigorous testing across different tissues. This method not only provides insights into metabolic flux but also aids in understanding diseases where glycosylation patterns are altered .

化学反応の分析

Formation via Enolpyruvyl Transfer from Phosphoenolpyruvate

The enzyme phosphoenolpyruvate:uridine diphospho-N-acetylglucosamine enolpyruvyltransferase (MurA) catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc). This reaction forms UDP-GlcNAc-enolpyruvate and inorganic phosphate (Pi) .

Reduction to UDP-N-Acetylmuramic Acid (UDP-MurNAc)

The enol ether group in UDP-GlcNAc-enolpyruvate is reduced by UDP-N-acetylglucosamine-enolpyruvate reductase (MurB) in an NADPH- and FAD-dependent reaction .

Table 1: Enzymatic Reactions Involving UDP-GlcNAc-Pyruvate Enol Ether

EnzymeSubstratesProductsCofactorsKey Observations
MurAUDP-GlcNAc, PEPUDP-GlcNAc-enolpyruvate, PiNoneCovalent intermediate formation
MurBUDP-GlcNAc-enolpyruvate, NADPHUDP-MurNAc, NADP+FADConformational changes enhance catalysis

Table 2: Isotope and Stereochemical Studies

Study TypeConditionsResultsSource
3H2O^3\text{H}_2\text{O} IncorporationForward reaction with MurANonstoichiometric 3H^3\text{H} in product due to isotope effect
(E)/(Z)-Phosphoenolbutyrate AnalogsStereochemical analysisMurA exclusively processes the (Z)-isomer

Thermodynamic and Kinetic Parameters

  • Partitioning Studies : Competitive assays with phosphoenolbutyrate analogs revealed that MurA discriminates against bulkier substrates, favoring PEP .

  • Activation Energy : The enolpyruvyl transfer by MurA has an activation energy of ~45 kJ/mol, inferred from temperature-dependent kinetics .

Biological Implications

UDP-GlcNAc-enolpyruvate serves as the immediate precursor for UDP-MurNAc, a critical building block in peptidoglycan synthesis. Inhibitors targeting MurA or MurB (e.g., fosfomycin) are validated antibiotics, underscoring the therapeutic relevance of these reactions .

This synthesis integrates structural, isotopic, and kinetic evidence to delineate the enzymatic transformations central to bacterial cell wall biosynthesis.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing UDP-GlcNAc-pyruvate enol ether, and how can purity be ensured?

  • Methodology : Synthesis typically involves enzymatic or chemical coupling of UDP-GlcNAc with pyruvate derivatives. For chemical synthesis, silyl enol ether intermediates (e.g., using dihydropyran with strong acid catalysis) can stabilize reactive enol ether groups, as seen in protecting group strategies for alcohols . Post-synthesis, purity is validated via HPLC coupled with mass spectrometry (LC-MS) and elemental impurity analysis (e.g., USP standards for trace metals) .

Q. How is the stereochemical configuration of this compound characterized in enzymatic studies?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for determining stereochemistry. Chiral chromatography or enzymatic assays (e.g., glycosyltransferase activity) can further validate configurations. For example, cyclic silyl enol ethers exhibit distinct syn/anti diastereoselectivity in reactions, which can inform structural assignments .

Q. What in vitro assays are suitable for studying the biological role of this compound in glycosylation pathways?

  • Methodology : Radiolabeled tracer assays (using 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled substrates) or fluorescence-based detection (e.g., UDP-sensor proteins) are employed to track enzymatic incorporation into glycoconjugates. Comparative studies with UDP-GlcNAc analogs can clarify substrate specificity .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the stability and reactivity of this compound in asymmetric catalysis?

  • Methodology : Kinetic studies under varied conditions (e.g., buffered systems at pH 6–8) paired with density functional theory (DFT) calculations can model transition states. For example, acidic conditions may protonate the enol ether, altering reaction pathways, as observed in silyl enol ether reactivity .

Q. What strategies resolve contradictions in stereochemical outcomes when using this compound as a substrate for glycosyltransferases?

  • Methodology : Cross-validation using X-ray crystallography (enzyme-substrate complexes) and molecular dynamics simulations can identify steric or electronic factors affecting selectivity. For instance, branched vs. linear enol ethers yield divergent anti/syn adducts, necessitating structural alignment with enzyme active sites .

Q. How can researchers design robust controls to distinguish between enzymatic and non-enzymatic modifications of this compound?

  • Methodology : Include heat-inactivated enzyme controls and parallel assays with competitive inhibitors (e.g., UDP analogs). Mass spectrometry fragmentation patterns (MS/MS) can differentiate spontaneous vs. enzyme-catalyzed adducts .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound metabolic studies?

  • Methodology : Non-linear regression models (e.g., Hill equation) or Bayesian hierarchical models account for biological variability. The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures alignment with experimental objectives .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible enzymatic assays?

  • Methodology : Implement quality control (QC) protocols such as 31P^{31}\text{P}-NMR for phosphate group integrity and ICP-MS for elemental impurities. Standardize storage conditions (e.g., -80°C lyophilized) to minimize hydrolysis .

Q. Ethical & Regulatory Considerations

Q. What USP guidelines apply to the documentation of this compound impurities in preclinical studies?

  • Methodology : Follow USP General Chapters <232> (Elemental Impurities) and <467> (Residual Solvents). Use validated LC-MS methods to quantify impurities and submit data to pharmacopeial forums for harmonization .

Q. Framework Integration

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound research?

  • Methodology :
  • Feasible : Prioritize assays with commercially available enzymes (e.g., human OGT).
  • Novel : Explore understudied roles in metabolic signaling vs. canonical glycosylation.
  • Ethical : Adhere to biosafety protocols for handling nucleotide sugars.
  • Relevant : Link findings to diseases like diabetes or cancer .

特性

分子式

C20H26N3O19P2-3

分子量

674.4 g/mol

IUPAC名

2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoate

InChI

InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1

InChIキー

BEGZZYPUNCJHKP-DBYWSUQTSA-K

異性体SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-]

正規SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-]

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4,5-Difluoro-2-nitrophenyl)acetamide
UDP-GlcNAc-pyruvate enol ether
2-(4,5-Difluoro-2-nitrophenyl)acetamide
UDP-GlcNAc-pyruvate enol ether
2-(4,5-Difluoro-2-nitrophenyl)acetamide
UDP-GlcNAc-pyruvate enol ether
2-(4,5-Difluoro-2-nitrophenyl)acetamide
UDP-GlcNAc-pyruvate enol ether
2-(4,5-Difluoro-2-nitrophenyl)acetamide
UDP-GlcNAc-pyruvate enol ether
2-(4,5-Difluoro-2-nitrophenyl)acetamide
UDP-GlcNAc-pyruvate enol ether

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。